3-(Benzyloxy)-4-fluorobenzaldehyde
Overview
Description
“3-(Benzyloxy)-4-fluorobenzaldehyde” is a chemical compound that is used as a pharmaceutical intermediate . It is a type of organic compound known as aminopyridines and derivatives, which are organic heterocyclic compounds containing an amino group attached to a pyridine ring .
Synthesis Analysis
The synthesis of similar compounds involves the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . The Schiff base ligands obtained from this reaction are then used to synthesize metal complexes .Molecular Structure Analysis
The molecular structure of “3-(Benzyloxy)-4-fluorobenzaldehyde” can be determined using various spectroscopic techniques such as FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence, mass spectrometry, elemental analysis (CHN), and physical studies (TGA, XRD, molar conductance, melting point) .Scientific Research Applications
Synthesis of Chalcone Derivatives
- Scientific Field: Pharmaceutical and Medicinal Chemistry .
- Application Summary: 3-(Benzyloxy)-4-fluorobenzaldehyde is used in the synthesis of chalcone derivatives, which have wide applications in pharmaceutical and medicinal chemistry .
- Methods of Application: The chalcone derivatives were synthesized by coupling with aromatic substituted aldehyde . The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra .
- Results: The synthesized compounds were screened for antimicrobial activity .
Synthesis of Cyclization Products
- Scientific Field: Pharmaceutical Sciences .
- Application Summary: 3-(Benzyloxy)-4-fluorobenzaldehyde is used in the synthesis of cyclization products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester .
- Methods of Application: The molecular structure of the cyclization product was elucidated by means of 1D and 2D NMR analyses, FT-IR, ESI-MS, and HRMS .
- Results: The cyclization of 3- (propargyloxy)-5-benzyloxy-benzoic acid methyl ester led to the obtainment of an unexpected byproduct .
Synthesis of Fragrance and Flavoring Agents
- Scientific Field: Industrial Chemistry.
- Application Summary: 3-(Benzyloxy)-4-fluorobenzaldehyde has been used as a precursor for the synthesis of other compounds such as benzyl acetate, which is a fragrance and flavoring agent.
- Methods of Application: The specific methods of application are not detailed in the source.
- Results: The result is the production of benzyl acetate, a compound used in the fragrance and flavor industry.
Inhibition of Excitatory Amino Acid Transporters (EAATs)
- Scientific Field: Neurochemistry.
- Application Summary: 3-(Benzyloxy)-4-fluorobenzaldehyde is used as a selective inhibitor of excitatory amino acid transporters (EAATs).
- Methods of Application: The specific methods of application are not detailed in the source.
- Results: The compound’s ability to inhibit EAATs is one of its primary applications.
Benzylic Oxidations and Reductions
- Scientific Field: Organic Chemistry .
- Application Summary: The benzylic hydrogens of alkyl substituents on a benzene ring, such as in 3-(Benzyloxy)-4-fluorobenzaldehyde, are activated toward free radical attack . This property is used in various chemical reactions, including SN1, SN2, and E1 reactions .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The susceptibility of alkyl side-chains to oxidative degradation is a key result of this property .
Synthesis of Neurotrophic Compounds
- Scientific Field: Neurochemistry .
- Application Summary: 3-(Benzyloxy)-4-fluorobenzaldehyde has been used in the synthesis of neurotrophic compounds, such as (-)-talaumidin .
- Methods of Application: The compound reacts with benzohydrazide to yield (E)-N′-(4-benzyloxy-3-methoxybenzylidene)benzohydrazide .
- Results: The result is the production of neurotrophic compounds, which have potential applications in neurochemistry .
Synthesis of 1,2-bis (4-benzyloxy-3-methoxyphenyl)-3-hydroxy-propionic acid
- Scientific Field: Organic Chemistry .
- Application Summary: 3-(Benzyloxy)-4-fluorobenzaldehyde has been used in the synthesis of 1,2-bis (4-benzyloxy-3-methoxyphenyl)-3-hydroxy-propionic acid .
- Methods of Application: The compound reacts with benzohydrazide to yield (E)-N′-(4-benzyloxy-3-methoxybenzylidene)benzohydrazide .
- Results: The result is the production of 1,2-bis (4-benzyloxy-3-methoxyphenyl)-3-hydroxy-propionic acid .
Synthesis of (-)-talaumidin
- Scientific Field: Neurochemistry .
- Application Summary: 3-(Benzyloxy)-4-fluorobenzaldehyde has been used in the first enantioselective total synthesis of a neurotrophic (-)-talaumidin .
- Methods of Application: The compound reacts with benzohydrazide to yield (E)-N′-(4-benzyloxy-3-methoxybenzylidene)benzohydrazide .
- Results: The result is the production of (-)-talaumidin, a neurotrophic compound .
Safety And Hazards
“3-(Benzyloxy)-4-fluorobenzaldehyde” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
properties
IUPAC Name |
4-fluoro-3-phenylmethoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c15-13-7-6-12(9-16)8-14(13)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTDGEBYNOHSTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340074 | |
Record name | 3-(Benzyloxy)-4-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00340074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-4-fluorobenzaldehyde | |
CAS RN |
103438-91-1 | |
Record name | 3-Benzyloxy-4-fluorobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103438-91-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Benzyloxy)-4-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00340074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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